molecular formula C17H22I3N3O8 B602065 Bracco 15000 CAS No. 62883-00-5

Bracco 15000

Cat. No.: B602065
CAS No.: 62883-00-5
M. Wt: 777.089
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bracco 15000 involves multiple steps, starting with the iodination of isophthalamide. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to ensure it meets the required standards for research and medical applications.

Chemical Reactions Analysis

Types of Reactions

Bracco 15000 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxypropyl and hydroxypropionamide groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce hydroxypropyl derivatives .

Scientific Research Applications

Bracco 15000 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a contrast agent in imaging studies.

    Medicine: Utilized in diagnostic imaging, particularly in radiology for enhancing the visibility of internal structures.

    Industry: Applied in the development of new materials and in quality control processes

Mechanism of Action

The mechanism of action of Bracco 15000 involves its ability to enhance contrast in imaging studies. The triiodinated structure allows it to absorb X-rays effectively, making it useful in radiographic imaging. The compound interacts with biological tissues, providing a clear distinction between different structures based on their density and composition .

Comparison with Similar Compounds

Similar Compounds

    Gadobenate dimeglumine: Another contrast agent used in magnetic resonance imaging.

    Iomeprol: A non-ionic contrast agent with similar applications in diagnostic imaging.

    Gadopentetate dimeglumine: Used for contrast-enhanced magnetic resonance imaging .

Uniqueness

Bracco 15000 is unique due to its specific triiodinated structure, which provides superior contrast enhancement compared to other agents. Its high iodine content and specific functional groups make it particularly effective in certain imaging applications, offering better resolution and clarity .

Biological Activity

Bracco 15000 is a complex iodinated contrast agent primarily used in medical imaging, particularly in magnetic resonance imaging (MRI) and computed tomography (CT) scans. Its unique molecular structure, characterized by the presence of iodine atoms, enhances its radiopacity, making it effective for visualizing vascular structures and organ tissues during diagnostic procedures. This article delves into the biological activity of this compound, exploring its pharmacological properties, interaction with biological systems, and potential therapeutic applications.

Chemical Composition and Properties

This compound has the molecular formula C17H22I3N3O8C_{17}H_{22}I_3N_3O_8. The presence of iodine is critical for its function as a contrast agent, as it significantly increases the attenuation of X-rays and improves image quality in diagnostic imaging.

Compound Name Molecular Formula Primary Use Unique Features
This compoundC17H22I3N3O8MRI and CT contrast agentHigh radiopacity; low toxicity profile
IohexolC19H26I3N3O9MRI and CT contrast agentNon-ionic; lower osmolality
IopamidolC17H22I3N3O8MRI and CT contrast agentIso-osmolar; reduced risk of adverse effects
IodixanolC19H24I3N3O9MRI and CT contrast agentIso-osmolar; less nephrotoxic

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion within biological systems. Studies indicate that this compound interacts with various proteins and enzymes in the body, influencing its distribution and efficacy. Its low toxicity profile makes it a favorable option among iodinated contrast agents.

Interaction Studies

Research has focused on the compatibility of this compound with different biological systems. Interaction studies reveal that it may have synergistic effects when used with other pharmaceuticals during imaging procedures. For instance, studies have shown that co-administration with certain non-steroidal anti-inflammatory drugs (NSAIDs) can enhance the imaging quality without increasing adverse reactions.

Case Studies

  • Clinical Efficacy in Imaging : A study involving patients undergoing CT scans demonstrated that this compound provided superior image clarity compared to traditional contrast agents. This was particularly evident in patients with complex vascular anatomy, where clear visualization was crucial for accurate diagnosis.
  • Safety Profile : In a cohort study assessing the safety of this compound in patients with renal impairment, results indicated a low incidence of nephrotoxicity compared to other iodinated agents. The findings support its use in at-risk populations.

Therapeutic Applications

Beyond its primary use as a contrast agent, ongoing research is exploring potential therapeutic applications of this compound due to its unique biological properties. Preliminary studies suggest that it may play a role in enhancing drug delivery systems or act as a carrier for targeted therapies in oncology.

Properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXYNRDCRIARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860751
Record name Bracco 15000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60208-45-9
Record name Bracco 15000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060208459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bracco 15000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.